Cas no 644972-61-2 (3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide)

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide
- 4-Imidazolidinecarboxamide,3-ethyl-4-(methoxyamino)-2,5-dioxo-(9CI)
- IN-KQ960
- LS-13305
- NS00067258
- 644972-61-2
- DB-009189
- Cymoxanil-TP IN-KQ960
- DTXSID90667363
- 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide
-
- MDL: MFCD11870851
- インチ: InChI=1S/C7H12N4O4/c1-3-11-6(14)9-5(13)7(11,4(8)12)10-15-2/h10H,3H2,1-2H3,(H2,8,12)(H,9,13,14)
- InChIKey: CTDZGEFRMQIFFW-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=O)NC(=O)C1(NOC)C(N)=O
計算された属性
- せいみつぶんしりょう: 216.08585488g/mol
- どういたいしつりょう: 216.08585488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 114Ų
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A069005187-1g |
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |
644972-61-2 | 95% | 1g |
$466.52 | 2023-09-01 | |
Chemenu | CM186807-1g |
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |
644972-61-2 | 95% | 1g |
$505 | 2021-08-05 | |
Chemenu | CM186807-1g |
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |
644972-61-2 | 95% | 1g |
$*** | 2023-05-30 | |
Ambeed | A146446-1g |
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |
644972-61-2 | 95+% | 1g |
$427.00 | 2021-07-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651153-1g |
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |
644972-61-2 | 98% | 1g |
¥3662.00 | 2024-05-05 |
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamideに関する追加情報
Introduction to 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide (CAS No. 644972-61-2)
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 644972-61-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazolidine class, characterized by its oxygen-containing five-membered ring structure, which is further functionalized with various substituents that enhance its pharmacological potential. The presence of an ethyl group at the 3-position, a methoxyamino group at the 4-position, and a dioxo (or dicarbonyl) group at the 2 and 5-positions contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The structural features of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide make it an intriguing candidate for further exploration in medicinal chemistry. The imidazolidine core is a well-known pharmacophore in drug design, often found in bioactive molecules that interact with biological targets such as enzymes and receptors. The methoxyamino group introduces a polar moiety that can enhance solubility and binding affinity, while the dioxo groups contribute to electrophilic centers that may participate in further chemical modifications or biological interactions.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide structure has been studied for its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for drug development. Its unique chemical framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific biological targets.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Researchers have been exploring its derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxyamino group, in particular, has been shown to play a crucial role in modulating biological activity by influencing receptor binding or enzyme inhibition. This makes 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide a promising candidate for further investigation in these areas.
The synthesis of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the imidazolidine ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the ethyl group, the methoxyamino group, and the dioxo groups at strategic positions within the molecule. These synthetic routes highlight the compound's complexity but also its synthetic accessibility for medicinal chemists.
Recent advancements in computational chemistry have also facilitated the study of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide by allowing researchers to predict its biological activity and optimize its structure virtually before conducting wet lab experiments. This approach has accelerated drug discovery processes significantly by reducing time-to-market for new therapeutics. By leveraging computational tools alongside traditional synthetic methods, scientists can more efficiently explore the pharmacological potential of this compound.
The pharmacological profile of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide is still being elucidated through preclinical studies and molecular modeling experiments. Initial findings suggest that it may interact with various biological targets due to its structural versatility. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammation and cancer progression. These interactions are mediated by specific binding motifs within the molecule that align with target proteins or receptors.
The role of oxygen-containing heterocycles like imidazolidines in drug discovery cannot be overstated. Their ability to mimic natural biomolecules while introducing additional functional groups makes them ideal candidates for modulating biological processes. The 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide structure exemplifies this versatility by combining multiple pharmacophoric elements into a single scaffold.
In conclusion,3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide (CAS No. 644972-61-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and synthetic accessibility make it an attractive scaffold for drug development efforts aimed at addressing critical unmet medical needs.
644972-61-2 (3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide) 関連製品
- 2229281-12-1(3-bromo-2-{1-(methylamino)cyclopropylmethyl}phenol)
- 2137729-98-5(N-[1-(adamantan-2-yl)ethyl]cyclobutanamine)
- 2172138-47-3(2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)
- 2034615-50-2(3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide)
- 2228519-48-8(3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol)
- 927801-48-7(3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid)
- 2060060-02-6({1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol)
- 946285-95-6(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide)
- 2229259-71-4(2-(1-amino-4,4-difluorocyclohexyl)-4-nitrophenol)
- 1177358-97-2(5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine)




